molecular formula C16H23NO3 B2356510 Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate CAS No. 127342-21-6

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate

Cat. No.: B2356510
CAS No.: 127342-21-6
M. Wt: 277.364
InChI Key: SNDPVESSAGLHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O4. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable component in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets and how stable it remains over time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is unique due to its benzyloxy group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where the benzyloxy group can be selectively modified or removed .

Biological Activity

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The synthesis typically involves multiple steps that allow for the introduction of various functional groups, enhancing its pharmacological potential. This compound can serve as an intermediate in the synthesis of dipeptides and other biologically active molecules.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including receptors and enzymes. Notably, it has been suggested that this compound may act as a prodrug, undergoing metabolic conversion to exert its effects. Similar compounds have shown activity as NMDA receptor antagonists, which are relevant in treating neurological disorders.

Key Mechanisms:

  • NMDA Receptor Modulation: Compounds with similar structures have been investigated for their ability to inhibit NMDA receptors, potentially offering therapeutic benefits in conditions like Alzheimer’s disease and other neurodegenerative disorders.
  • Enzyme Inhibition: The pyrrolidine moiety may facilitate interactions with various enzymes, influencing metabolic pathways and providing avenues for drug development .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties: Pyrrolidine derivatives are often associated with antimicrobial activity. Related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
  • Anti-inflammatory Effects: Some studies suggest that modifications to the pyrrolidine structure can enhance anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases.
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines, although further investigation is required to elucidate specific mechanisms and efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various modifications to its chemical structure. Key findings include:

ModificationEffect on Activity
Substituents on the pyrrolidine ringAltered binding affinity to NMDA receptors
Changes in the benzyloxy groupImpacted solubility and permeability characteristics
Variations in the carboxylate groupEnhanced interaction with biological targets

These modifications can significantly influence the compound's pharmacokinetic properties and overall biological efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Evaluation: A study evaluated a series of pyrrolidine derivatives against Mycobacterium tuberculosis, revealing that certain analogs exhibited MIC values as low as 5 µM, indicating strong antibacterial potential .
  • Neurological Studies: Research focusing on NMDA receptor antagonism has shown that structural analogs can modulate receptor activity effectively, suggesting that this compound could be developed into a therapeutic agent for neurological conditions .
  • Cancer Research: Investigations into the cytotoxic properties of related compounds have demonstrated promising results against various cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications .

Properties

IUPAC Name

tert-butyl 3-phenylmethoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPVESSAGLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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